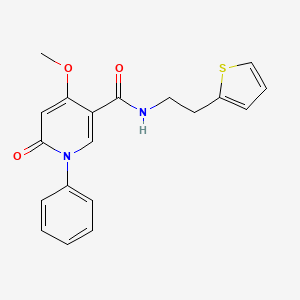
4-methoxy-6-oxo-1-phenyl-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-6-oxo-1-phenyl-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methoxy-6-oxo-1-phenyl-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide (CAS Number: 1795301-32-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activities, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N2O3S with a molecular weight of 354.4 g/mol. The structure features a dihydropyridine core, a phenyl group, and a thiophene moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₃S |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1795301-32-4 |
Antitumor Activity
The compound's potential antitumor activity has been explored through its interaction with cellular pathways involved in cancer progression. Dihydropyridine derivatives have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, compounds with structural similarities have exhibited significant reductions in tumor growth in vivo models, highlighting their potential as chemotherapeutic agents .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many dihydropyridine derivatives act as inhibitors of key enzymes involved in metabolic pathways, impacting processes such as cell signaling and proliferation.
- Receptor Modulation : The compound may also interact with various receptors, influencing cellular responses and contributing to its therapeutic effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several dihydropyridine derivatives against common bacterial pathogens. Among them, a derivative closely related to the compound showed promising results with an MIC value significantly lower than standard antibiotics, suggesting a novel mechanism of action that warrants further investigation .
In Vivo Antitumor Studies
In vivo studies involving structurally similar compounds demonstrated substantial antitumor effects in murine models. These studies reported a reduction in tumor size and improved survival rates among treated groups compared to controls. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .
Propiedades
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-24-17-12-18(22)21(14-6-3-2-4-7-14)13-16(17)19(23)20-10-9-15-8-5-11-25-15/h2-8,11-13H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUYSOMDEOOJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














